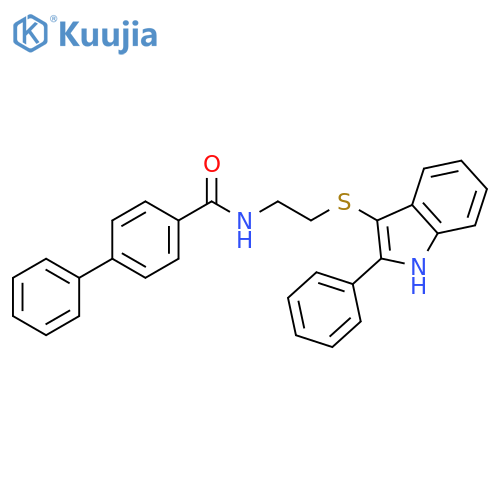

Cas no 850916-55-1 (N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide)

850916-55-1 structure

商品名:N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide

CAS番号:850916-55-1

MF:C29H24N2OS

メガワット:448.578665733337

CID:6494615

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide

- N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)-[1,1-biphenyl]-4-carboxamide

- [1,1'-Biphenyl]-4-carboxamide, N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-

-

- インチ: 1S/C29H24N2OS/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)30-19-20-33-28-25-13-7-8-14-26(25)31-27(28)23-11-5-2-6-12-23/h1-18,31H,19-20H2,(H,30,32)

- InChIKey: OVFZCQWPNYZJHS-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=CC=C(C(NCCSC2C3=C(NC=2C2=CC=CC=C2)C=CC=C3)=O)C=C1

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0582-0268-1mg |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-2mg |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-10μmol |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-100mg |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-5μmol |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-25mg |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-2μmol |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-30mg |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-75mg |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0582-0268-3mg |

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide |

850916-55-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

850916-55-1 (N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 57707-64-9(2-azidoacetonitrile)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬